Home > Products > Screening Compounds P30543 > 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid
3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid - 1285476-29-0

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid

Catalog Number: EVT-3002040
CAS Number: 1285476-29-0
Molecular Formula: C12H11N3O2
Molecular Weight: 229.239
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pyrimidine: This heterocyclic aromatic ring is a crucial component of nucleic acids and exhibits diverse biological activities, including anticancer, antiviral, and antibacterial properties. []
  • Benzoic acid: This aromatic carboxylic acid is a known scaffold in medicinal chemistry, often incorporated to modulate physicochemical properties and enhance binding affinity to biological targets. [, , ]
  • Amide linkage: This linkage offers structural rigidity and potential for hydrogen bonding, crucial for interactions with biological targets. [, , , ]
Overview

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol. This compound is categorized as an aromatic amine and is notable for its potential biological activities, particularly in the field of medicinal chemistry. It serves as an important intermediate in the synthesis of various organic compounds and has been studied for its role in inhibiting specific enzymes, particularly tyrosine kinases, which are crucial in various signaling pathways associated with cell growth and proliferation .

Synthesis Analysis

Methods

The synthesis of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid can be accomplished through several methods. One common approach involves the reaction of 4-methylpyrimidine-2-amine with 3-formylbenzoic acid under controlled conditions. This reaction typically requires specific solvents and temperature conditions to facilitate the formation of the desired product .

Another method described in patent literature involves a two-step process where 3-amino-4-methylbenzoic acid reacts with cyanamide to form an intermediate, followed by cyclization to yield the final product. This method highlights the efficiency of using fewer steps compared to traditional synthesis routes, thus reducing costs and simplifying purification processes .

Technical Details

The synthesis can be detailed as follows:

  1. Guanidine Formation: The initial step involves treating 3-amino-4-methylbenzoic acid with cyanamide in the presence of hydrochloric acid to generate an intermediate.
  2. Cyclization: The intermediate is then subjected to a cyclization reaction with additional reagents to form 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid.
  3. Purification: The final product is purified through recrystallization techniques using solvents such as ethanol or methanol combined with water .
Molecular Structure Analysis

Structure

The molecular structure of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid consists of a benzoic acid moiety attached to a pyrimidine ring via an amino group. The structural representation can be summarized as follows:

  • Molecular Formula: C13H13N3O2
  • Molecular Weight: 243.27 g/mol
  • Structural Features: The compound features a carboxylic acid group (-COOH), an amino group (-NH2), and a methyl-substituted pyrimidine ring.

Data

The compound's structural data can be represented using standard chemical notation:

  • SMILES Notation: Cc1ccc(cc1N)c2ncccn2
  • InChI Key: InChI=1S/C13H13N3O2/c1-9-4-6(11(15)16)8(5-10(9)14)12-7-13(17)18-12/h4-5,7H,1H3,(H,15,16)(H,14,17)
Chemical Reactions Analysis

Reactions

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in modifications to its functional groups.
  2. Reduction: It can participate in reduction reactions facilitated by reducing agents like sodium borohydride, altering its nitrogen functionalities.
  3. Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for further derivatization of the compound .

Technical Details

These reactions typically require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or solvents to achieve optimal yields.

Mechanism of Action

Process

The primary mechanism of action for 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with tyrosine kinases. By inhibiting these enzymes, the compound disrupts critical cell signaling pathways that regulate cell division and survival.

Data

Research indicates that the inhibition of tyrosine kinase activity leads to:

  • Reduced cell proliferation
  • Induction of apoptosis (programmed cell death)
    These effects are particularly relevant in cancer research where abnormal tyrosine kinase activity is often implicated .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .

Applications

Scientific Uses

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid has several applications in scientific research:

  1. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  2. Biological Research: Investigated for its potential antimicrobial and anticancer properties due to its ability to inhibit tyrosine kinases.
  3. Pharmaceutical Development: Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, particularly those involving dysregulated cell signaling pathways .
Rational Design and Molecular Hybridization Strategies for 3-[(4-Methylpyrimidin-2-yl)amino]benzoic Acid Derivatives

Bioisosteric Replacement Approaches in Pyrimidine-Benzoic Acid Hybrid Architectures

Bioisosteric replacement has emerged as a pivotal strategy for optimizing the pharmaceutical properties of 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid derivatives while preserving their core biological activity. The molecular scaffold (C₁₂H₁₁N₃O₂) features three key modifiable regions: the pyrimidine ring, the benzoic acid moiety, and the bridging amino group [1]. Strategic substitutions have demonstrated significant impacts on target binding affinity and metabolic stability. The carboxylic acid functionality (-COOH) represents a prime candidate for bioisosteric replacement due to its role in salt formation and hydrogen bonding interactions. Research indicates that tetrazole rings serve as effective carboxylate bioisosteres, enhancing membrane permeability while maintaining the acidic proton donor capability essential for target engagement [5].

Table 1: Impact of Bioisosteric Replacements on Molecular Properties

BioisostereReplacement SiteΔLogPPSA (Ų)Biological Effect
TetrazoleCarboxylate-0.82+15.3Enhanced antibacterial spectrum
SulfonamideCarboxylate-0.45+12.1Improved solubility (>2.5×)
OxadiazoloneCarboxylate-0.67+10.8Increased metabolic stability
HydroxypyridinePyrimidine-0.15+8.7Retained kinase inhibition

Pyrimidine ring modifications have yielded particularly promising results in antimicrobial applications. Systematic replacement of the 4-methyl group with electron-withdrawing substituents (e.g., -CF₃, -CN) enhances π-stacking interactions with bacterial enzyme targets, as confirmed through crystallographic studies [5]. This approach was successfully applied in the laccase-catalyzed synthesis of hybrid antibiotics, where oxidized 2,5-dihydroxybenzene derivatives underwent C-N bond formation with sulfonamide antibiotics, generating novel heterodimers with enhanced activity against multidrug-resistant Staphylococcus species [5]. The enzymatic approach demonstrates remarkable regioselectivity, specifically functionalizing the electron-rich positions of the dihydroxybenzene moiety while preserving the pyrimidine-benzoic acid core pharmacophore.

The bridging amino group (-NH-) represents another strategic modification point. Methylation of this nitrogen generates tertiary amine derivatives that exhibit altered hydrogen-bonding capacity and improved blood-brain barrier penetration. However, this modification requires careful optimization as N-methylation can disrupt critical hydrogen bonding networks essential for target binding [5] [9]. Computational models indicate that bulkier substituents at this position induce conformational restrictions that may either enhance or diminish target engagement depending on the specific binding pocket geometry.

Fragment-Based Drug Design Leveraging Dual Nucleic Acid/Enzyme Target Affinity

The 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid scaffold demonstrates exceptional versatility in fragment-based drug design due to its intrinsic dual-binding capability. The planar pyrimidine ring system facilitates intercalation into nucleic acid structures, while the carboxylic acid moiety coordinates with metal ions in enzyme active sites [1] [7]. This dual-target affinity enables rational construction of hybrid anticancer agents through fragment linking strategies. The minimal pharmacophore consists of three fragments: (1) the 4-methylpyrimidine unit (nucleic acid recognition), (2) the benzoic acid moiety (enzyme interaction), and (3) the bridging amino group (conformational flexibility regulator) [7].

Fragment growth strategies have proven particularly successful in kinase inhibitor development. Structural elaboration at the pyrimidine C5 position with hydrophobic substituents enhances affinity for the hydrophobic back pocket of tyrosine kinases. This approach yielded the clinically significant compound 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (C₁₇H₁₄N₄O₂), a key nilotinib intermediate that effectively targets Bcr-Abl fusion proteins in chronic myelogenous leukemia [7] [9]. X-ray crystallography of kinase-inhibitor complexes reveals that the benzoic acid carboxylate forms critical hydrogen bonds with kinase hinge region residues, while the pyridinyl extension occupies an adjacent hydrophobic pocket inaccessible to the parent fragment [9].

Table 2: Fragment-Based Design Strategies and Biological Outcomes

StrategyStructural ModificationTarget ClassBinding Affinity (Kd, μM)
Fragment linkingAddition of pyridin-3-yl at C4Kinases0.14 ± 0.03
Fragment mergingTriazole fusion at C4-C5Topoisomerase II2.7 ± 0.4
Fragment growthEthynyl extension at C5DNA polymerase β8.1 ± 1.2
Fragment optimizationCarboxylate → tetrazoleHDAC enzymes0.87 ± 0.15

The benzoic acid component enables fragment linking with DNA-intercalating agents, creating hybrid structures with dual enzyme/nucleic acid targeting capability. Molecular hybridization with aminoquinoline fragments yielded compounds exhibiting topoisomerase II inhibition and DNA intercalation, confirmed through biochemical assays and molecular dynamics simulations [7]. These hybrids demonstrate a remarkable 18-fold enhancement in cytotoxic activity against leukemia cell lines compared to the parent fragments alone, supporting the synergistic benefits of the dual-targeting approach. Surface plasmon resonance studies confirmed simultaneous engagement with both enzyme and DNA targets, with a cooperative binding effect that significantly increases residence time compared to single-target agents [7].

Structure-Guided Optimization of Hydrogen Bonding Networks at Pyrimidine N1 Position

The pyrimidine N1 position serves as a critical hydrogen bond acceptor hub in 3-[(4-methylpyrimidin-2-yl)amino]benzoic acid derivatives, with its electronic environment significantly influencing binding affinity. Structure-guided optimization focuses on enhancing hydrogen bonding capacity while maintaining optimal geometry for target engagement. Quantum mechanical calculations (B3LYP/6-31G**) reveal substantial electron density redistribution at N1 when substituents are introduced at the C5 position [5] [9]. Electron-withdrawing groups at C5 increase the electrostatic potential at N1 by 12-18 kJ/mol, strengthening hydrogen bonds with protein backbone amides by 1.8-2.4 kcal/mol [9].

Crystallographic studies of protein-ligand complexes demonstrate that the conserved N1···H-N hydrogen bond contributes approximately 40-60% of the total binding energy in kinase-inhibitor complexes [9]. This interaction anchors the pyrimidine ring in the ATP-binding pocket, allowing the benzoic acid moiety to extend toward specificity-determining regions. Molecular dynamics simulations reveal that N1 methylation disrupts this critical hydrogen bond, resulting in a 150-fold decrease in binding affinity [9]. However, strategic fluorination at the 5-position enhances N1 basicity while improving membrane permeability through reduced hydrogen bonding potential in solvated states.

Table 3: Hydrogen Bond Optimization Parameters and Binding Effects

ModificationN1 Electrostatic Potential (kJ/mol)H-Bond Length (Å)ΔG Binding (kcal/mol)
Parent compound-55.32.91 ± 0.08-9.2
5-Fluoro-61.72.84 ± 0.05-10.1
5-Cyano-67.22.79 ± 0.03-11.4
5-Methoxy-49.82.97 ± 0.12-8.1
N1-methylated-32.43.21 ± 0.15-5.7

The carboxylic acid group participates in complementary hydrogen bonding networks that stabilize protein-ligand complexes. Structural optimization has focused on enhancing this network through bioisosteric replacement and strategic substitutions. Introduction of ortho-fluoro substituents on the benzoic acid ring induces a 15° torsional angle that preorganizes the carboxylate for optimal hydrogen bonding with Lys residues in kinase active sites [5] [9]. This conformational constraint improves binding entropy by reducing the rotational penalty upon complex formation, resulting in a 3.8-fold increase in binding affinity despite minimal changes in electron distribution [9].

Advanced computational methods have enabled predictive optimization of hydrogen bonding networks. Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations accurately predict the impact of substituents on hydrogen bonding thermodynamics, guiding the design of derivatives with femtomolar affinity [9]. These structure-based approaches have yielded compounds with optimized hydrogen bond donor-acceptor distance ratios (1:1.4-1.6) that maximize binding energy while maintaining selectivity. The resulting derivatives exhibit significantly improved pharmacokinetic profiles, with oral bioavailability increases of 2.3-5.7-fold compared to unoptimized precursors [5] [9].

Comprehensive Compound Data Table

Properties

CAS Number

1285476-29-0

Product Name

3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid

IUPAC Name

3-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Molecular Formula

C12H11N3O2

Molecular Weight

229.239

InChI

InChI=1S/C12H11N3O2/c1-8-5-6-13-12(14-8)15-10-4-2-3-9(7-10)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15)

InChI Key

MOYTUSIFWRQZSJ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NC2=CC=CC(=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.